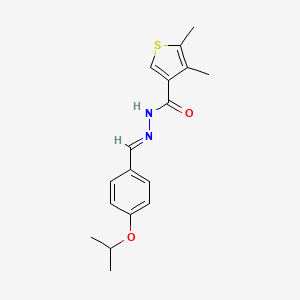

![molecular formula C22H23N5O3 B5561912 3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related chromen-2-one derivatives involves innovative methods such as piperidine-mediated [3 + 3] cyclization, showcasing the ability to generate functionalized chromeno[2,3-b]pyridines efficiently under mild conditions from readily available substrates (Zhang et al., 2021). Another method reported involves a one-pot, three-component synthesis, indicating the versatility of approaches in constructing chromen-2-one scaffolds (Thabet et al., 2022).

Molecular Structure Analysis

Studies on chromeno[2,3-d]pyrimidin-5-one derivatives and related compounds offer insight into their molecular structures, confirmed through spectroscopic methods like NMR and mass spectrometry, establishing the bases for understanding the complex molecular architecture of our compound of interest (Yin & Song, 2022).

Chemical Reactions and Properties

The versatility in chemical reactions involving chromen-2-one derivatives, such as cyclization reactions and interactions with various reagents, illustrates the reactivity and potential transformations of our compound. These reactions enable the synthesis of a wide range of derivatives, offering insights into the compound’s chemical behavior (Alizadeh & Ghanbaripour, 2013).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives and related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the molecular and crystal structure, aiding in the assessment of physical characteristics (Okasha et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical groups, stability under different conditions, and interaction with metal catalysts, define the scope of application and manipulation of chromen-2-one derivatives. The role of catalysts like Rhodium in novel carbonylation reactions highlights the compound's potential for diverse chemical transformations (Ishii et al., 1997).

Scientific Research Applications

Anticancer Potential

A selection of new chromeno[2,3-b]pyridines, derived from chromenylacrylonitriles and N-substituted piperazines, demonstrated significant anticancer activity against breast cancer cell lines (MCF-7, Hs578t, and MDA-MB-231) with a safe profile in vivo using C. elegans for toxicity evaluation. These compounds, particularly chromene 3f, exhibited promising drug profiles by inhibiting cell growth and proliferation, inducing cell cycle arrest in G2/M phase, apoptosis, and microtubule destabilization, suggesting their potential as lead compounds in cancer-related drug discovery (Oliveira-Pinto et al., 2020).

Estrogen Receptor Binding Affinity

Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related conjugates were synthesized and evaluated against human breast cancer cell lines for their cytotoxic activities. The molecular docking with active compounds against Bcl-2 protein showed good binding affinity, indicating their role in enhancing anti-proliferative activities through the structural interplay of chromene and quinoline moieties with pyrimide and piperazine (Parveen et al., 2017).

Synthesis Techniques

Piperidine-mediated cyclization techniques have been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, providing a highly efficient and facile route to functionalized 5H-chromeno[2,3-b]pyridines from readily available substrates under mild reaction conditions (Zhang et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c28-20(17-15-16-5-1-2-6-18(16)30-21(17)29)26-13-11-25(12-14-26)19-7-8-23-22(24-19)27-9-3-4-10-27/h1-2,5-8,15H,3-4,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSLSZWPZGODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

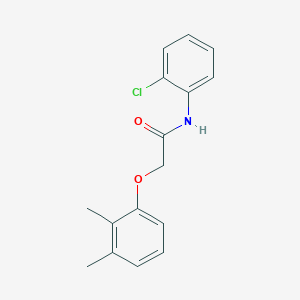

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)

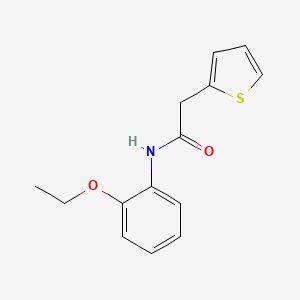

![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)

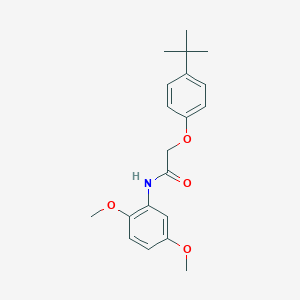

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)

![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)